molecular formula C18H18FN5O B2622279 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1206989-51-6

4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2622279
CAS No.: 1206989-51-6
M. Wt: 339.374
InChI Key: LZAPEPASEOSACN-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores: the benzo[d]imidazole scaffold, known for its diverse biological activities, and a piperazine carboxamide moiety. The strategic fusion of these structures is intended to produce synergistic effects, potentially enhancing binding affinity and bioactivity against multiple therapeutic targets. The core benzo[d]imidazole structure is a well-documented heterocycle in pharmaceuticals, associated with a wide spectrum of biological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities . The piperazine ring is equally significant in drug design, frequently employed to improve aqueous solubility, bioavailability, and the overall pharmacokinetic profile of lead molecules . Piperazine-based compounds have demonstrated potent inhibitory effects against various enzymes, making them valuable tools for biochemical investigation . Preliminary research on analogous hybrids suggests potential application areas for this compound. Benzimidazole-piperazine hybrids have been identified as potent urease inhibitors, with IC50 values in the sub-micromolar range, significantly outperforming standard inhibitors like thiourea . Furthermore, similar molecular architectures incorporating piperazine acetamide linkers have shown exceptional promise as α-glucosidase inhibitors for diabetes research, exhibiting inhibitory efficacy many times greater than the clinical drug acarbose . The inclusion of the 4-fluorophenyl group is a common structural motif that can influence the molecule's electronic properties, metabolic stability, and its interaction with enzyme active sites. This product is intended for research purposes as a chemical reference standard or for use in in vitro screening assays to explore its mechanism of action, structure-activity relationships (SAR), and full therapeutic potential. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-13-5-7-14(8-6-13)20-18(25)24-11-9-23(10-12-24)17-21-15-3-1-2-4-16(15)22-17/h1-8H,9-12H2,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAPEPASEOSACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the piperazine moiety: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzimidazole, including the compound , exhibit notable anticancer properties. Benzimidazole derivatives have been associated with the inhibition of various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells.
  • Case Studies : In vitro studies have demonstrated that compounds with similar structures show IC50 values lower than standard anticancer drugs like 5-Fluorouracil, indicating higher potency against specific cancer types .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing benzimidazole has been extensively studied. These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi:

  • Antibacterial Activity : The synthesized derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
  • Case Studies : A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Other Biological Activities

Beyond anticancer and antimicrobial properties, 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide may also exhibit other biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in preclinical models.
  • Neuroprotective Effects : Initial studies suggest that similar compounds may protect neuronal cells from oxidative stress.

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Benzimidazole Derivative : The initial step involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core.
  • Piperazine Ring Formation : The introduction of piperazine can be achieved through nucleophilic substitution reactions.
  • Final Carboxamide Formation : The final product is obtained by acylation reactions involving carboxylic acids or their derivatives.

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. The piperazine moiety enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites. The fluorophenyl group contributes to the compound’s stability and potency.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Moieties

Key Observations :

  • Substituent Effects: The 4-fluorophenyl group in the target compound may enhance solubility and target affinity compared to chlorophenyl (4d) or non-halogenated analogues.
  • Mechanistic Divergence : BIPP (), despite structural similarities (piperazine-benzimidazole), activates caspases 3, 8, and 9 in leukemia cells, suggesting broader apoptotic pathway engagement compared to the target compound’s caspase-3/7 specificity .
Benzimidazole-Thiourea/Urea Derivatives
Table 2: Activity Comparison with Thiourea Analogues
Compound Name Structure IC50 (MCF-7) Apoptotic Mechanism Reference
1-(2-(1H-Benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b) Thiourea linker, p-tolyl group 25.8 µM Caspase-3/7 activation
Target Compound (5d) Carboxamide linker, 4-fluorophenyl 48.3 µM Caspase-3/7 activation

Key Observations :

  • Thiourea derivatives (e.g., 7b) exhibit superior potency (lower IC50) compared to carboxamide-linked compounds like 5d. This suggests the thiourea moiety may improve cellular uptake or target binding .
PARP-1 Inhibitors with Benzimidazole-Piperazine Cores ()

Compounds 13g and 13h from are PARP-1 inhibitors with structural parallels to the target compound:

  • 13g : Bromobenzyl substituent; m.p. 285–288°C; HRMS: 524.0758 [M+H]<sup>+</sup>.
  • 13h: Cyanobenzyl substituent; m.p. 284–286°C; HRMS: 471.1596 [M+H]<sup>+</sup>.

Comparison :

  • PARP inhibitors prioritize halogenated aromatic groups for DNA damage response, whereas the target compound’s fluorophenyl group may optimize pharmacokinetics .
Antimicrobial Benzimidazoles ()

Compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chloro-4-phenyl azetidin-2-one (3a) exhibit antimicrobial activity (e.g., against E. coli and C. albicans).

Key Difference :

  • The target compound’s piperazine-carboxamide structure shifts activity from antimicrobial to anticancer, highlighting the role of substituents in biological targeting .

Biological Activity

4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, metabolic stability, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

\text{Chemical Structure }C_{18}H_{19}F_{N}_{4}O

This structure includes a benzimidazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its pharmacological profile.

Recent studies have identified this compound as a positive allosteric modulator (PAM) of the GABA-A receptor. The benzimidazole derivatives have been shown to enhance the receptor's response to GABA, potentially providing therapeutic benefits in conditions such as anxiety and epilepsy .

Key Findings:

  • GABA-A Receptor Modulation : The compound interacts with the α1/γ2 interface within the GABA-A receptor, enhancing receptor activity without directly activating it. This mechanism may lead to fewer side effects compared to traditional GABAergic drugs .
  • Metabolic Stability : Compared to alpidem, a known GABA-A modulator that undergoes rapid metabolism leading to hepatotoxicity, this compound demonstrated significantly higher metabolic stability. In studies with human liver microsomes (HLMs), it retained over 90% of its parent form after 120 minutes of incubation .

Biological Activity

The biological activity of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes the IC50 values against different cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)0.65
A549 (lung cancer)1.14
HT-29 (colon cancer)9.27
PC-3 (prostate cancer)2.76

These results indicate that the compound exhibits selective cytotoxicity, particularly against breast and lung cancer cell lines.

In Vivo Studies

In vivo studies using murine models have shown promising results for the treatment of inflammatory conditions. The compound has been tested for its ability to ameliorate symptoms associated with ulcerative colitis, demonstrating significant protective effects on intestinal integrity through modulation of oxidative stress pathways .

Case Studies

A notable case study involved the evaluation of the compound's effects on liver toxicity compared to alpidem. The study revealed that while alpidem produced significant hepatotoxic metabolites, the benzimidazole derivative maintained metabolic integrity without producing harmful byproducts . This highlights its potential as a safer alternative in pharmacotherapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(1H-benzo[d]imidazol-2-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzimidazole core via cyclocondensation of 1,2-diamines with carbonyl derivatives under acidic conditions .
  • Step 2 : Introduction of the piperazine-carboxamide moiety through nucleophilic substitution or coupling reactions. For example, reacting 1-(4-fluorobenzyl)piperazine with activated carbonyl intermediates (e.g., carbonyldiimidazole) in dichloromethane (DCM) with a base like N,N-diisopropylethylamine .
  • Optimization : Microwave-assisted synthesis or reflux in aprotic solvents (e.g., DMF) improves reaction efficiency and yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • 1H/13C NMR : Confirms regiochemistry of the benzimidazole and piperazine moieties (e.g., δ ~7.3–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Solutions :

  • Reagent Optimization : Use coupling agents like HATU or EDCI to enhance carboxamide formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Palladium-based catalysts or microwave irradiation reduce reaction time and byproducts .
    • Data Contradictions : Yields vary between 55% (manual reflux) and >80% (microwave-assisted methods), highlighting the need for reaction condition standardization .

Q. How does the 4-fluorophenyl substituent influence biological activity compared to other aryl groups?

  • SAR Insights :

  • The 4-fluorophenyl group enhances metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity. Comparative studies show ~2-fold higher kinase inhibition vs. non-fluorinated analogs .
  • Substitution with bulkier groups (e.g., 4-chlorophenyl) reduces solubility but increases membrane permeability, as shown in docking studies .
    • Experimental Design : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .

Q. What computational approaches are used to predict the compound’s interaction with tyrosine kinases?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrophobic contacts with Phe residues) .
  • MD Simulations : GROMACS or AMBER assesses stability of kinase-ligand complexes over 100-ns trajectories .
    • Validation : Correlate computational ΔG values with IC50 data from enzymatic assays .

Data Analysis & Contradictions

Q. How can conflicting cytotoxicity data from different cell lines be resolved?

  • Approach :

  • Meta-Analysis : Compare IC50 values across lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific uptake mechanisms .
  • Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) or ROS generation, clarifying mode of action .
    • Case Study : Discrepancies in IC50 (e.g., 10 µM in HeLa vs. 25 µM in HEK293) may arise from differential expression of efflux transporters (e.g., P-gp) .

Methodological Best Practices

Q. What purification techniques ensure high purity for in vitro assays?

  • Chromatography : Flash chromatography (silica gel, CH2Cl2:MeOH gradients) removes unreacted intermediates .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products (>95% purity) .
  • Quality Control : HPLC with UV detection (λ = 254 nm) confirms purity, while elemental analysis validates stoichiometry .

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